3-Bromo-5-chlorobenzene-1,2-diol
Overview
Description
3-Bromo-5-chlorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrClO2 and a molecular weight of 223.45 g/mol . It is a derivative of benzene, substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively, and hydroxyl groups at the 1 and 2 positions. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
3-Bromo-5-chlorobenzene-1,2-diol can be synthesized through the oxidation of 3-bromo-5-chlorophenol . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
3-Bromo-5-chlorobenzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzene derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other substituents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-5-chlorobenzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorobenzene-1,2-diol involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The specific molecular targets and pathways depend on the nature of the reaction and the conditions employed.
Comparison with Similar Compounds
3-Bromo-5-chlorobenzene-1,2-diol can be compared with other similar compounds, such as:
1-Bromo-2-chlorobenzene: A derivative with bromine and chlorine atoms at the 1 and 2 positions.
1-Bromo-3-chlorobenzene: A derivative with bromine and chlorine atoms at the 1 and 3 positions.
1-Bromo-4-chlorobenzene: A derivative with bromine and chlorine atoms at the 1 and 4 positions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-bromo-5-chlorobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVOQBFSGTTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590871 | |
Record name | 3-Bromo-5-chlorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180995-18-0 | |
Record name | 3-Bromo-5-chlorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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